molecular formula C22H28O4 B14729517 Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate CAS No. 5950-76-5

Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate

Cat. No.: B14729517
CAS No.: 5950-76-5
M. Wt: 356.5 g/mol
InChI Key: SMZRPVSSAVLTSY-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C24H30O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-methylbutyl) naphthalene-2,3-dicarboxylate typically involves the esterification of naphthalene-2,3-dicarboxylic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthalene-2,3-dicarboxylic acid derivatives.

    Reduction: this compound alcohols.

    Substitution: Naphthalene-2,3-dicarboxylate esters with different substituents.

Scientific Research Applications

Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The aromatic naphthalene core can also participate in π-π interactions with other aromatic systems, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) naphthalene-2,3-dicarboxylate
  • Bis(4-methylpentyl) naphthalene-2,3-dicarboxylate
  • Bis(3-methylbutyl) naphthalene-1,4-dicarboxylate

Uniqueness

Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate is unique due to its specific ester substituents and the position of the ester groups on the naphthalene ring

Properties

CAS No.

5950-76-5

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

bis(3-methylbutyl) naphthalene-2,3-dicarboxylate

InChI

InChI=1S/C22H28O4/c1-15(2)9-11-25-21(23)19-13-17-7-5-6-8-18(17)14-20(19)22(24)26-12-10-16(3)4/h5-8,13-16H,9-12H2,1-4H3

InChI Key

SMZRPVSSAVLTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCCC(C)C

Origin of Product

United States

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